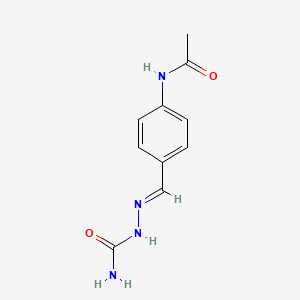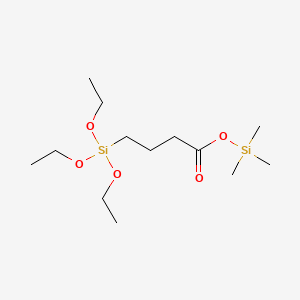
Sodium;(4-carboxylatophenyl)-chloromercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(4-carboxylatophenyl)-chloromercury, also known as sodium (4-carboxylatophenyl)mercury, is a chemical compound with the molecular formula C7H5HgNaO3. This compound is known for its unique properties and applications in various scientific fields. It is a crystalline powder that is often used in biochemical research due to its ability to interact with thiol groups in proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-carboxylatophenyl)mercury typically involves the reaction of 4-carboxyphenylboronic acid with mercuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of sodium (4-carboxylatophenyl)mercury follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (4-carboxylatophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloromercury group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized mercury species.
Reduction: Elemental mercury and other reduced mercury compounds.
Substitution: Substituted phenylmercury compounds.
Applications De Recherche Scientifique
Sodium (4-carboxylatophenyl)mercury has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein structures and functions due to its ability to bind to thiol groups.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of sodium (4-carboxylatophenyl)mercury involves its interaction with thiol groups in proteins. The chloromercury group forms a covalent bond with the sulfur atom in the thiol group, leading to the inhibition of protein function. This interaction is crucial in biochemical studies where the compound is used to probe protein structures and activities.
Comparaison Avec Des Composés Similaires
Sodium (4-carboxylatophenyl)mercury can be compared with other similar compounds such as:
Sodium (4-hydroxyphenyl)mercury: Similar in structure but with a hydroxyl group instead of a carboxylate group.
Sodium (4-methylphenyl)mercury: Contains a methyl group instead of a carboxylate group.
Sodium (4-nitrophenyl)mercury: Contains a nitro group instead of a carboxylate group.
Uniqueness
The presence of the carboxylate group in sodium (4-carboxylatophenyl)mercury makes it unique in terms of its reactivity and binding properties. This functional group enhances its solubility in water and its ability to form stable complexes with proteins and other biomolecules.
Propriétés
Formule moléculaire |
C7H4ClHgNaO2 |
|---|---|
Poids moléculaire |
379.14 g/mol |
Nom IUPAC |
sodium;(4-carboxylatophenyl)-chloromercury |
InChI |
InChI=1S/C7H5O2.ClH.Hg.Na/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);1H;;/q;;2*+1/p-2 |
Clé InChI |
ZPTOQKOHSXSLGA-UHFFFAOYSA-L |
SMILES canonique |
C1=CC(=CC=C1C(=O)[O-])[Hg]Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
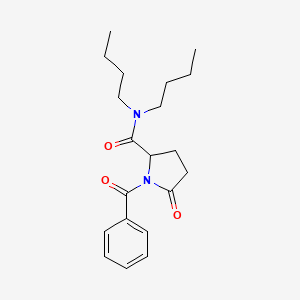

![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
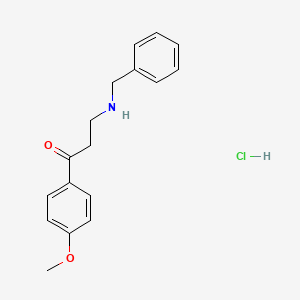
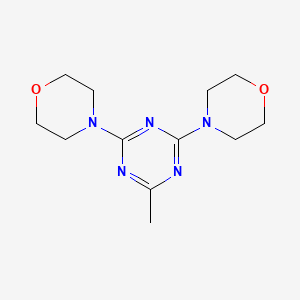

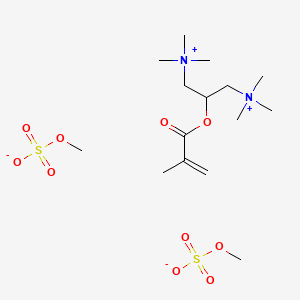
![4-[([1,1'-Biphenyl]-4-yloxy)methyl]-2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane](/img/structure/B13754458.png)
